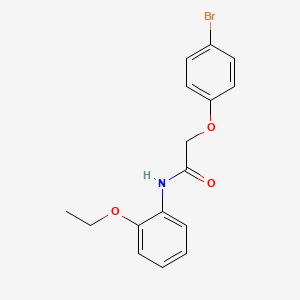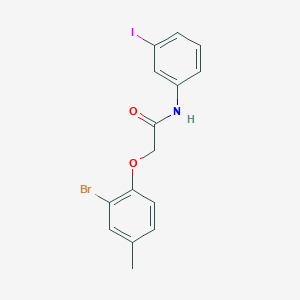
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide
Übersicht
Beschreibung
The compound “2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide” is an organic compound containing a bromophenoxy group, an ethoxyphenyl group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenoxy and phenyl groups), an ether linkage (from the phenoxy group), an amide functional group (from the acetamide group), and a bromine atom (from the bromophenoxy group). These functional groups could influence the compound’s reactivity, polarity, and other physical-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The bromine atom could make the compound denser than similar compounds without halogens .Wirkmechanismus
The mechanism of action of BPEA is not fully understood, but it is believed to act as a chelating agent for metal ions. BPEA can form stable complexes with metal ions, which can lead to changes in cellular signaling pathways and gene expression. This mechanism of action has been studied for its potential applications in cancer therapy and imaging.
Biochemical and Physiological Effects
BPEA has been studied for its biochemical and physiological effects on various systems in the body. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. BPEA has also been shown to have neuroprotective properties and can protect against oxidative stress-induced damage in neurons. Additionally, BPEA has been studied for its effects on the cardiovascular system and has shown potential as a vasodilator.
Vorteile Und Einschränkungen Für Laborexperimente
BPEA has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with metal ions. However, BPEA also has limitations, including its low yield and the need for specific purification techniques. Additionally, BPEA can be expensive and may not be readily available.
Zukünftige Richtungen
There are several future directions for the study of BPEA. One potential direction is the development of BPEA-based metal complexes with potential applications in catalysis, drug delivery, and imaging. Additionally, further studies are needed to fully understand the mechanism of action of BPEA and its potential applications in cancer therapy and imaging. Finally, the synthesis of BPEA with improved yield and purity could lead to more widespread use in scientific research.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has several properties and applications in scientific research. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. BPEA has potential applications in catalysis, drug delivery, imaging, and cancer therapy. Future studies are needed to fully understand the potential of BPEA in scientific research.
Wissenschaftliche Forschungsanwendungen
BPEA has been extensively studied for its various properties and applications in scientific research. It is commonly used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, drug delivery, and imaging. BPEA has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, BPEA has been used as a building block for the synthesis of other compounds with potential applications in medicinal chemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-21-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOQXCMCKLXXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)
![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3740466.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)

![methyl 4-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3740499.png)
![ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3740511.png)
![2,4-dichloro-N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3740519.png)

![2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3740532.png)
![2-bromo-N-{2-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B3740545.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)